molecular formula C19H32N4O B6808018 N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

Cat. No.: B6808018
M. Wt: 332.5 g/mol
InChI Key: LBQZPSPMZQONPL-UHFFFAOYSA-N
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Description

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is a complex organic compound featuring a triazole ring and a decahydronaphthalene moiety

Properties

IUPAC Name

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O/c1-13(2)23-12-17(21-22-23)19(3,4)20-18(24)16-11-7-9-14-8-5-6-10-15(14)16/h12-16H,5-11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQZPSPMZQONPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)(C)NC(=O)C2CCCC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Attachment of the Triazole to the Decahydronaphthalene: This step involves the coupling of the triazole ring with the decahydronaphthalene moiety through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the decahydronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring is known for its bioactivity, making it a potential candidate for drug development, particularly as an antifungal or anticancer agent.

    Materials Science: The unique structure of the compound can be utilized in the design of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The decahydronaphthalene moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar bioactivity.

    Decahydronaphthalene Derivatives: Compounds with this moiety are known for their stability and are used in various industrial applications.

Uniqueness

N-[2-(1-propan-2-yltriazol-4-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is unique due to the combination of the triazole ring and the decahydronaphthalene moiety, which imparts both bioactivity and stability

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